Ethyl 4-(4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanoyl)piperazine-1-carboxylate
Description
Ethyl 4-(4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanoyl)piperazine-1-carboxylate is a heterocyclic compound featuring a fused thieno-triazolo-pyrimidin core linked to a piperazine moiety via a butanoyl bridge. Its synthesis likely involves multi-step reactions, such as coupling of substituted pyrazolo-pyrimidine precursors with functionalized piperazine derivatives, as seen in analogous protocols . While direct pharmacological data for this compound is sparse in the provided evidence, its structural analogs (e.g., pyrazolo-triazolo-pyrimidines and arylpiperazines) are associated with adenosine receptor modulation and antimicrobial activity .
Properties
IUPAC Name |
ethyl 4-[4-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]butanoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4S/c1-4-32-22(31)26-11-9-25(10-12-26)18(29)7-5-6-17-23-24-21-27(14-15(2)3)20(30)19-16(28(17)21)8-13-33-19/h8,13,15H,4-7,9-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVTXLOWYYGAJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCC2=NN=C3N2C4=C(C(=O)N3CC(C)C)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been studied for their neuroprotective and anti-neuroinflammatory properties. These compounds may interact with proteins such as ATF4 and NF-kB.
Mode of Action
It’s suggested that similar compounds may exert their effects through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway.
Biochemical Pathways
The compound may affect the ER stress pathway and the NF-kB inflammatory pathway. The ER stress pathway is involved in protein folding and deals with misfolded proteins. When disrupted, it can lead to diseases like neurodegeneration and cancer. The NF-kB pathway plays a crucial role in immune and inflammatory responses.
Biological Activity
Ethyl 4-(4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanoyl)piperazine-1-carboxylate (CAS Number: 892274-20-3) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates various functional groups that may confer specific biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 474.6 g/mol. Its structure includes a thieno-triazolo-pyrimidine core which is known for its diverse pharmacological properties.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets. These may include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity affecting neurotransmission or hormonal signaling.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antimicrobial Activity : Some thienopyrimidine derivatives have shown efficacy against bacterial and fungal strains.
- Anti-inflammatory Properties : Several studies have reported anti-inflammatory effects linked to thienopyrimidine compounds.
- Anticancer Potential : Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Findings |
|---|---|---|
| Antimicrobial | Thienopyrimidines | Effective against Gram-positive bacteria |
| Anti-inflammatory | Fused thienopyrimidines | Reduced inflammation in animal models |
| Anticancer | Various thienopyrimidine analogs | Inhibited growth of several cancer cell lines |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that thienopyrimidine derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans when tested in vitro.
- Anti-inflammatory Effects : Research involving animal models indicated that certain thienopyrimidine compounds reduced edema and inflammatory markers significantly compared to control groups.
- Anticancer Activity : In vitro studies showed that derivatives similar to this compound inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with related molecules (Table 1).
Table 1: Comparative Analysis of Ethyl 4-(4-(4-Isobutyl-5-oxo-4,5-dihydrothieno[...])piperazine-1-carboxylate and Analogues
Structural and Functional Insights:
Core Heterocycles: The target compound’s thieno-triazolo-pyrimidin core distinguishes it from pyrazolo-pyrimidines (e.g., Compound 2) and pyrazolo-triazolo-pyrimidines (e.g., Compound 7). Unlike Compound 5 (pyrazole-piperazine hybrid), the target integrates a fused triazolo-pyrimidin system, which is associated with adenosine receptor antagonism in related molecules .
Substituent Effects: The isobutyl group on the thieno-triazolo-pyrimidin core increases steric bulk compared to the methyl groups in Compound 7, possibly affecting receptor selectivity . The ethyl carboxylate on the piperazine moiety contrasts with the trifluoromethyl group in Compound 5, which is known to enhance metabolic stability and bioavailability .
Compound 5’s serotonin/dopamine receptor activity highlights the divergent biological roles of piperazine derivatives based on substituent positioning .
Computational Similarity: The low Tanimoto scores (<0.65) relative to the target compound underscore its structural uniqueness. For instance, the thieno-benzodiazepine derivative (similarity 0.49) shares a piperazine group but lacks the triazolo-pyrimidin scaffold, reducing functional overlap .
Research Findings and Implications
- Synthetic Challenges : The target compound’s synthesis likely requires precise control of cyclization and coupling steps, as seen in pyrazolo-triazolo-pyrimidine isomerization protocols .
- Receptor Selectivity: The isobutyl and thiophene groups may confer selectivity for adenosine A3 receptors, which are activated by inosine under pathophysiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
